Bleomycin PEP; Pepleomycin
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Overview
Description
Peplomycin is a chemotherapeutic agent belonging to the bleomycin family of antibiotics. It is primarily used in the treatment of various types of cancers, including squamous cell carcinoma, lymphomas, and testicular cancer . Peplomycin has been developed as a novel analog of bleomycin, with less pulmonary toxicity . It has been extensively studied in Japan and Europe and is indicated for the treatment of malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer .
Preparation Methods
Peplomycin is synthesized through a series of chemical reactions involving the modification of the bleomycin molecule. Industrial production methods often involve fermentation processes using Streptomyces verticillus, followed by chemical modification to obtain peplomycin .
Chemical Reactions Analysis
Peplomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron ions (Fe2+), molecular oxygen, and reactive oxygen species such as superoxide and hydroxyl radicals . The major products formed from these reactions are DNA strand breaks, which lead to cell death .
Scientific Research Applications
Peplomycin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of DNA cleavage and the formation of reactive oxygen species . In biology, peplomycin is used to investigate the effects of DNA damage on cellular processes and to study the mechanisms of apoptosis . In medicine, peplomycin is used as a chemotherapeutic agent for the treatment of various cancers . In industry, peplomycin is used in the development of new drug delivery systems and in the study of drug resistance mechanisms .
Mechanism of Action
Peplomycin exerts its anticancer effects through the induction of DNA strand breaks mediated by reactive oxygen species . The primary mechanism involves the formation of a complex between peplomycin, iron ions (Fe2+), and molecular oxygen. This complex undergoes a series of redox reactions, generating reactive oxygen species such as superoxide and hydroxyl radicals. These highly reactive species cause oxidative damage to the DNA, leading to single and double-strand breaks . The formation of DNA strand breaks interferes with the vital processes of DNA replication and transcription, resulting in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Peplomycin is similar to other compounds in the bleomycin family, such as bleomycin A2 and bleomycin B2 . peplomycin has been developed to have less pulmonary toxicity compared to bleomycin . Other similar compounds include anthracycline compounds like doxorubicin, epirubicin, and daunorubicin, as well as nucleoside analogs used in antiviral therapies . Peplomycin’s uniqueness lies in its ability to induce DNA strand breaks with reduced toxicity, making it a valuable chemotherapeutic agent .
Properties
Molecular Formula |
C61H88N18O21S2 |
---|---|
Molecular Weight |
1473.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1S,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-(1-phenylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26?,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46+,47+,48-,49-,59+,60-/m0/s1 |
InChI Key |
QIMGFXOHTOXMQP-ICNXHDPWSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O |
Origin of Product |
United States |
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